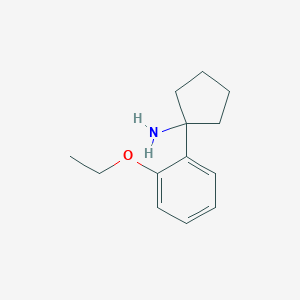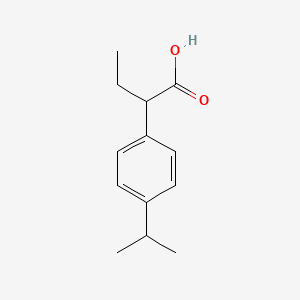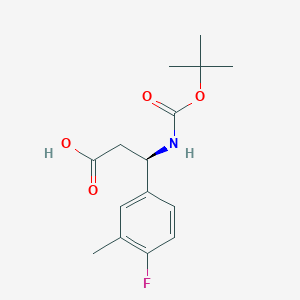![molecular formula C10H19Cl2N5O B13535987 N-{[1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide dihydrochloride](/img/structure/B13535987.png)
N-{[1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide dihydrochloride is a chemical compound that features a piperidine ring, a triazole ring, and an acetamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide dihydrochloride typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cycloaddition reaction between an azide and an alkyne.
Attachment of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction.
Formation of the Acetamide Group: The acetamide group is formed by reacting the intermediate with acetic anhydride or acetyl chloride.
Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
N-{[1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the triazole or piperidine rings.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the triazole or piperidine rings.
科学研究应用
N-{[1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-{[1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
- N-(piperidin-4-ylmethyl)acetamide monohydrobromide
- 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one
- N-(4-bromophenyl)-2-(1-piperidinyl)acetamide
Uniqueness
N-{[1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide dihydrochloride is unique due to the presence of both a triazole and a piperidine ring in its structure. This combination of functional groups provides a versatile scaffold for further chemical modifications and potential biological activities.
属性
分子式 |
C10H19Cl2N5O |
|---|---|
分子量 |
296.19 g/mol |
IUPAC 名称 |
N-[(1-piperidin-4-yltriazol-4-yl)methyl]acetamide;dihydrochloride |
InChI |
InChI=1S/C10H17N5O.2ClH/c1-8(16)12-6-9-7-15(14-13-9)10-2-4-11-5-3-10;;/h7,10-11H,2-6H2,1H3,(H,12,16);2*1H |
InChI 键 |
AYUIOWNYJSBFKN-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NCC1=CN(N=N1)C2CCNCC2.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


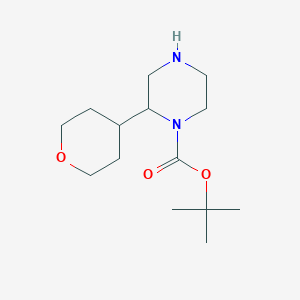
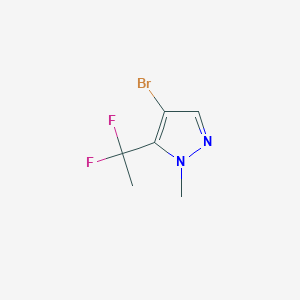
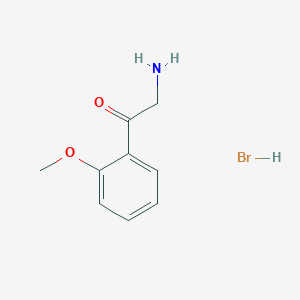
![2-(propan-2-yl)-2H-pyrazolo[4,3-b]pyridine-6-carboxylicacid](/img/structure/B13535929.png)
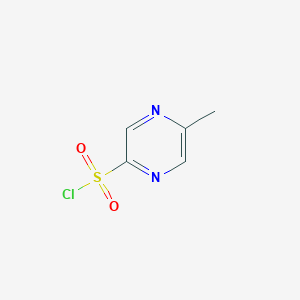
![1-[1-(2,4-Dimethylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13535940.png)
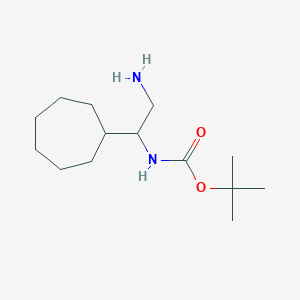
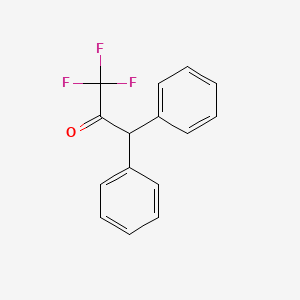
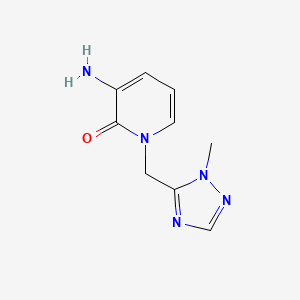
![2-{5-[5-(Pyridin-3-yl)-1,2-oxazol-3-yl]-1,2,4-oxadiazol-3-yl}pyrazine](/img/structure/B13535967.png)
